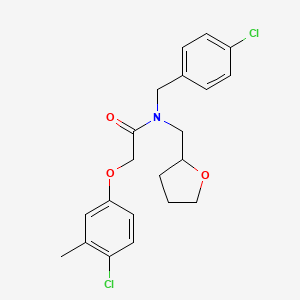

N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Description

N-(4-Chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a bifunctional N-substitution: a 4-chlorobenzyl group and a tetrahydrofuran-2-ylmethyl group. This compound is part of a broader class of acetamide derivatives studied for their pharmacological properties, including antimicrobial, antitumor, and neurological applications . Its synthesis typically involves multi-step organic reactions, such as nucleophilic substitutions or Suzuki couplings, as seen in structurally related compounds .

Properties

Molecular Formula |

C21H23Cl2NO3 |

|---|---|

Molecular Weight |

408.3 g/mol |

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C21H23Cl2NO3/c1-15-11-18(8-9-20(15)23)27-14-21(25)24(13-19-3-2-10-26-19)12-16-4-6-17(22)7-5-16/h4-9,11,19H,2-3,10,12-14H2,1H3 |

InChI Key |

AFJUEGOUQCNBGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:

Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.

Synthesis of the Chloromethylphenoxy Intermediate: This involves the chlorination of methylphenoxy compounds.

Coupling Reactions: The chlorobenzyl and chloromethylphenoxy intermediates are coupled with a tetrahydrofuran-2-ylmethyl group using suitable catalysts and solvents.

Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and benzyl positions.

Reduction: Reduction reactions could target the chlorinated aromatic rings or the acetamide group.

Substitution: Nucleophilic substitution reactions could occur at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, the compound might be used in the development of new materials or as a precursor for the synthesis of polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it were used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins involved in biological pathways.

Comparison with Similar Compounds

Structural Analogs

The target compound shares structural similarities with several acetamide derivatives, differing primarily in substituent groups. Key analogs include:

Key Observations :

- Substituent Effects: The 4-chloro-3-methylphenoxy group in the target compound enhances steric bulk and lipophilicity compared to simpler phenoxy analogs (e.g., BH52363) . This may influence membrane permeability and target binding.

- N-Substitution : Replacing the tetrahydrofuran-2-ylmethyl group with a 4-chlorophenyl (as in ) reduces conformational flexibility, which could affect pharmacokinetics.

Physicochemical Properties

Comparative data on melting points, solubility, and stability:

Key Observations :

- Melting Points : The target compound’s analogs with rigid heterocycles (e.g., thiadiazole in ) exhibit higher melting points, suggesting greater crystallinity.

- Solubility : Compounds with methoxy or polar groups (e.g., ) show improved solubility in polar solvents compared to the highly lipophilic target compound.

Biological Activity

N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C20H21Cl2NO4S

- Molecular Weight : 442.36 g/mol

- CAS Number : 577959-44-5

- Density : 1.4 g/cm³

- Boiling Point : 673.2 °C at 760 mmHg

Biological Activity Overview

The biological activity of N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can be categorized into several key areas:

-

Antimicrobial Activity

- The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics.

-

Anticancer Potential

- Preliminary research suggests that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in various cancer lines, demonstrating a potential role in cancer therapeutics.

-

Enzyme Inhibition

- The compound's structure suggests potential interactions with various enzymes, particularly those involved in metabolic pathways. Studies indicate that it may act as an inhibitor of specific enzymes, which could contribute to its pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key aspects include:

- Chlorine Substitution : The presence of chlorine atoms on the benzyl and phenoxy groups enhances lipophilicity and may improve binding affinity to biological targets.

- Tetrahydrofuran Group : This moiety is believed to play a critical role in modulating the compound's interaction with biological systems, potentially affecting its pharmacokinetics and dynamics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Case Study 1: Antimicrobial Efficacy

A study published in "Pharmacological Reports" evaluated the antimicrobial efficacy of various derivatives similar to N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

Research published in "Cancer Chemotherapy and Pharmacology" reported that derivatives of this compound inhibited cell growth in breast cancer cell lines by inducing apoptosis. The study highlighted the importance of the tetrahydrofuran moiety in enhancing cytotoxicity against tumor cells .

Q & A

Q. Basic: What are the key considerations for designing a synthetic route for this compound?

The synthesis typically involves multi-step reactions, including amide bond formation and ether linkage coupling. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for nucleophilic substitutions.

- Temperature control : Reactions often require reflux conditions (e.g., 80–120°C) to achieve optimal yields .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the pure product .

Q. Advanced: How can conflicting data on reaction yields from different synthetic protocols be resolved?

- Comparative analysis : Replicate experiments under standardized conditions (solvent, temperature, catalyst) to isolate variables.

- By-product profiling : Use HPLC or GC-MS to identify side products and adjust stoichiometry or reaction time accordingly .

- Computational modeling : Tools like density functional theory (DFT) can predict reaction pathways and energetics to optimize conditions .

Structural Characterization

Q. Basic: Which spectroscopic methods are most reliable for confirming the compound’s structure?

- NMR spectroscopy : - and -NMR confirm the presence of chlorobenzyl, tetrahydrofuran, and acetamide moieties. Key signals include aromatic protons (δ 6.8–7.4 ppm) and carbonyl carbons (δ 165–175 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z calculated for ) .

Q. Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or molecular conformation?

- SHELX refinement : Use SHELXL for small-molecule refinement to determine bond angles, torsional strains, and non-covalent interactions (e.g., C–H⋯O hydrogen bonds) .

- Packing analysis : Identify intermolecular interactions (e.g., π-π stacking in aromatic rings) that influence crystallinity and stability .

Biological Activity and Mechanisms

Q. Basic: What in vitro assays are suitable for preliminary evaluation of bioactivity?

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays in bacterial/fungal models .

Q. Advanced: How can target engagement studies elucidate the compound’s mechanism of action?

- Surface plasmon resonance (SPR) : Measure binding kinetics to putative targets (e.g., receptors) with real-time affinity data.

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in live cells under thermal stress .

Stability and Degradation

Q. Basic: What conditions accelerate hydrolytic degradation of the acetamide group?

- pH-dependent hydrolysis : Degradation is pronounced in alkaline conditions (pH > 9) due to nucleophilic attack on the carbonyl carbon.

- Thermal stability : Monitor via thermogravimetric analysis (TGA) to identify decomposition temperatures .

Q. Advanced: How can forced degradation studies inform formulation strategies?

- Stress testing : Expose the compound to UV light, heat (40–60°C), and oxidants (HO) to identify degradation products via LC-MS.

- Excipient compatibility : Use differential scanning calorimetry (DSC) to assess interactions with common stabilizers (e.g., polyethylene glycol) .

Data Analysis and Reproducibility

Q. Basic: How should researchers address batch-to-batch variability in biological activity data?

Q. Advanced: What statistical approaches mitigate false positives in high-throughput screening (HTS)?

- Z’-factor analysis : Assess assay robustness by comparing signal-to-noise ratios between positive/negative controls.

- Machine learning : Train models on historical HTS data to prioritize hits with favorable ADMET profiles .

Computational Modeling

Q. Basic: Which software tools predict the compound’s physicochemical properties?

Q. Advanced: How can molecular dynamics (MD) simulations improve understanding of binding kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.